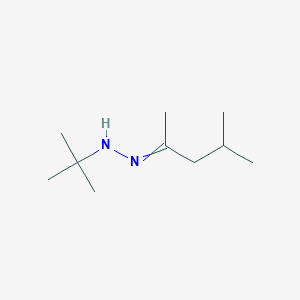
2-Pentanone, 4-methyl-, (1,1-dimethylethyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pentanone, 4-methyl-, (1,1-dimethylethyl)hydrazone is an organic compound that combines the properties of methyl isobutyl ketone and t-butylhydrazone
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl isobutyl ketone can be synthesized through a three-step process starting from acetone. The first step involves the self-condensation of acetone to produce diacetone alcohol, which then dehydrates to form mesityl oxide. Finally, mesityl oxide is hydrogenated to yield methyl isobutyl ketone . The t-butylhydrazone derivative can be prepared by reacting methyl isobutyl ketone with t-butylhydrazine under controlled conditions.
Industrial Production Methods
Industrial production of methyl isobutyl ketone typically involves the use of a strongly acidic, palladium-catalyzed cation exchange resin under medium pressure of hydrogen . This method allows for the efficient production of large quantities of the compound. The t-butylhydrazone derivative can be synthesized on an industrial scale using similar catalytic processes, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Pentanone, 4-methyl-, (1,1-dimethylethyl)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen for reduction, oxygen or other oxidizing agents for oxidation, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
2-Pentanone, 4-methyl-, (1,1-dimethylethyl)hydrazone has several scientific research applications:
Chemistry: It is used as a solvent and reagent in various chemical reactions and processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of coatings, adhesives, and other industrial products
Mechanism of Action
The mechanism of action of methyl isobutyl ketone t-butylhydrazone involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or reactant in various chemical reactions, influencing the rate and outcome of these processes. Its effects are mediated through its ability to form stable complexes with other molecules, facilitating or inhibiting specific reactions .
Comparison with Similar Compounds
Similar Compounds
- Methyl isopropyl ketone
- 2-Pentanone
- Diisobutyl ketone
Uniqueness
2-Pentanone, 4-methyl-, (1,1-dimethylethyl)hydrazone is unique due to its combined properties of methyl isobutyl ketone and t-butylhydrazone. This combination allows it to participate in a wider range of chemical reactions and applications compared to its individual components .
Biological Activity
2-Pentanone, 4-methyl-, (1,1-dimethylethyl)hydrazone is a chemical compound that has garnered attention due to its potential biological activities. This article reviews the biological effects and health implications of this compound based on diverse scientific assessments and studies.
- Chemical Formula : C₉H₁₈N₂O
- CAS Number : 108-10-1
- Molecular Weight : 170.25 g/mol
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, particularly concerning its potential toxicity and effects on human health.
Toxicological Studies
- Carcinogenicity :
- Nephrotoxicity :
- Hematological Effects :
Metabolism and Pharmacokinetics
The compound is rapidly metabolized to its major metabolite, 4-hydroxy-4-methyl-2-pentanone (HMP). Key pharmacokinetic parameters include:
- Cmax of HMP : 2.03 mmol/L after nine hours post-dosing.
- Elimination Half-life : Approximately 2.5 hours for 2-Pentanone and 4.45 hours for HMP .
Inhalation Exposure Studies
A series of inhalation studies were conducted to assess the effects of different concentrations of the compound:
- Study Design : Rats were exposed to varying concentrations (0, 450, 900, or 1800 ppm) for six hours daily over four weeks.
- Findings : Increased severity of nephropathy was correlated with higher doses. Gene expression analysis revealed significant alterations in cytochrome P450 enzyme activity, which plays a crucial role in drug metabolism and detoxification .
Comparative Analysis of Biological Activity
| Study Aspect | Findings |
|---|---|
| Carcinogenic Potential | Increased renal tumors in high-dose rats |
| Nephrotoxicity | Chronic progressive nephropathy observed |
| Hematological Effects | Elevated leukemia incidence in high-dose males |
| Metabolic Pathway | Rapid conversion to HMP with significant half-life |
Properties
CAS No. |
32818-94-3 |
|---|---|
Molecular Formula |
C10H22N2 |
Molecular Weight |
170.30 g/mol |
IUPAC Name |
2-methyl-N-[(E)-4-methylpentan-2-ylideneamino]propan-2-amine |
InChI |
InChI=1S/C10H22N2/c1-8(2)7-9(3)11-12-10(4,5)6/h8,12H,7H2,1-6H3/b11-9+ |
InChI Key |
LUFLQNHYECGQNP-PKNBQFBNSA-N |
Isomeric SMILES |
CC(C)C/C(=N/NC(C)(C)C)/C |
Canonical SMILES |
CC(C)CC(=NNC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















